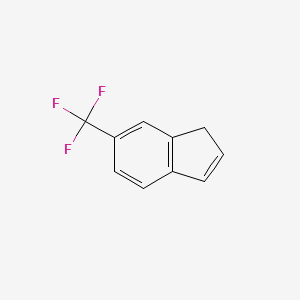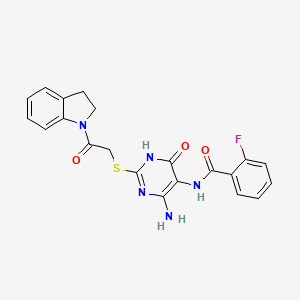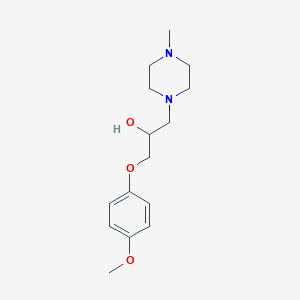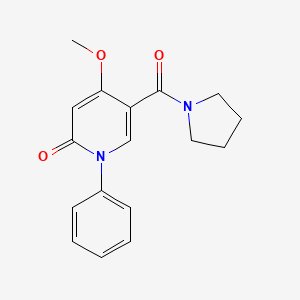
6-(trifluoromethyl)-1H-indene
Übersicht
Beschreibung
“6-(trifluoromethyl)-1H-indene” is a chemical compound that contains a trifluoromethyl group (-CF3). The trifluoromethyl group is a functional group derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “6-(trifluoromethyl)-1H-indene” is not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
The trifluoromethyl group is a powerful tool in organic synthesis. Researchers have harnessed its unique properties to create novel compounds with enhanced biological activity. In medicinal chemistry, 6-(trifluoromethyl)-1H-indene derivatives have been explored as potential drug candidates due to their favorable pharmacokinetic properties and bioavailability . These compounds can serve as building blocks for designing new drugs targeting specific diseases.
C–F Bond Activation and Transition Metal Catalysis
The trifluoromethyl group is amenable to C–F bond activation reactions. Researchers have utilized it in various transformations, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts . These reactions enable the incorporation of the trifluoromethyl moiety into complex molecules.
Antifungal Properties
Studies have demonstrated that certain trifluoromethyl pyrimidine derivatives exhibit potent antifungal activity. These compounds effectively inhibit the growth of fungal pathogens such as Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . Their antifungal potential makes them valuable candidates for agricultural applications.
Insecticidal Activity
Trifluoromethyl pyrimidine derivatives have also been evaluated for insecticidal properties. While their activity is moderate compared to existing insecticides, they still show promise against pests like Mythimna separata and Spodoptera frugiperda . Continued research may lead to the development of more effective insecticides.
Anticancer Potential
In vitro studies have revealed that some trifluoromethyl pyrimidine derivatives possess anticancer activity against cell lines such as PC3, K562, Hela, and A549 . Although their potency is lower than that of established chemotherapeutic agents, these compounds represent a novel avenue for cancer drug discovery.
Molecular Topologies and Complex Structures
The compound 2-(trifluoromethyl)isonicotinic acid has been used in constructing molecular topologies. It participates in the formation of homometallic and heterometallic molecular squares, contributing to the creation of intricate molecular structures .
Wirkmechanismus
Target of Action
It’s known that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For instance, some compounds with this group have been found to target phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
For instance, some compounds have been found to inhibit the activity of their target enzymes .
Biochemical Pathways
It’s known that fluorinated drugs can significantly affect pharmaceutical growth . They are often involved in various biochemical reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage .
Pharmacokinetics
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment or partially metabolized to a more toxic metabolite .
Result of Action
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Action Environment
It’s known that the degradation of some trifluoromethyl-containing compounds occurs mainly under anaerobic conditions, as observed in poorly drained soils when there is subsequent rainfall .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c11-10(12,13)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVDIEALUPJKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-1H-indene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2448631.png)
![N-(3-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2448634.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448635.png)

![1-(4-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2448638.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide](/img/structure/B2448640.png)
![4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2448641.png)
![2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2448643.png)
![6-ethyl-1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448645.png)
![1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2448646.png)


![N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2448652.png)